Endothelin (16-21) amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

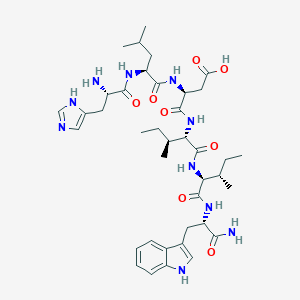

Endothelin (16-21) amide, also known as this compound, is a useful research compound. Its molecular formula is C39H58N10O8 and its molecular weight is 794.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Endothelins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

Endothelin peptides, particularly endothelin-1, interact with two primary receptors: ETA and ETB. The (16-21) fragment has been studied for its selective activity towards these receptors, providing insights into the structure–activity relationships (SAR) that dictate its biological effects.

- Vasoconstriction : Research indicates that the C-terminal residues (16-21) of endothelin are crucial for its vasoconstrictive activity. Studies have shown that modifications in this region can enhance or diminish receptor binding and activation .

- Receptor Selectivity : The (16-21) amide fragment has been used to develop selective agonists for the ETA receptor. For instance, truncated analogues have demonstrated varying degrees of potency in activating ETA receptors while exhibiting minimal activity on ETB receptors, highlighting its potential for targeted therapeutic interventions .

Structural Insights

Understanding the conformation and structural dynamics of endothelin (16-21) amide is essential for optimizing its pharmacological properties.

- Conformational Studies : NMR spectroscopy has revealed that the peptide can adopt an α-helical conformation under specific solvent conditions. This structural characteristic is pivotal in determining the peptide's interaction with receptors and its overall biological activity .

- Molecular Modeling : Computational studies have been employed to predict how modifications to the (16-21) sequence affect its binding affinity and efficacy at both ETA and ETB receptors. These models help in designing more effective endothelin analogues with improved therapeutic profiles .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Cardiovascular Diseases : Given its role in vasoconstriction, this compound analogues are being investigated for their potential to treat conditions such as hypertension and heart failure by selectively modulating endothelin receptor activity .

- Cancer Therapy : Endothelins are implicated in tumor growth and metastasis. Targeting endothelin receptors with specific agonists or antagonists derived from the (16-21) sequence may provide new avenues for cancer treatment by inhibiting tumor-induced angiogenesis .

Case Studies

Several studies have documented the applications of this compound in preclinical settings:

Propriétés

Numéro CAS |

122855-39-4 |

|---|---|

Formule moléculaire |

C39H58N10O8 |

Poids moléculaire |

794.9 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 |

Clé InChI |

FWVZHRHXIMSTNH-IVGDYKFASA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |

Key on ui other cas no. |

122855-39-4 |

Séquence |

HLDIIW |

Synonymes |

endothelin (16-21) amide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.